molecular formula C9H13NO5S B6183663 2,3,6-trimethoxybenzene-1-sulfonamide CAS No. 2624136-46-3

2,3,6-trimethoxybenzene-1-sulfonamide

Cat. No.: B6183663
CAS No.: 2624136-46-3
M. Wt: 247.3
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Description

2,3,6-Trimethoxybenzene-1-sulfonamide is an organic compound with the molecular formula C9H13NO5S. It is characterized by the presence of three methoxy groups attached to a benzene ring and a sulfonamide group.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the reaction of 2,3,6-trimethoxybenzene with chlorosulfonic acid to form the corresponding sulfonyl chloride, which is then reacted with ammonia or an amine to yield the sulfonamide .

Industrial Production Methods

Industrial production methods for 2,3,6-trimethoxybenzene-1-sulfonamide are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

2,3,6-Trimethoxybenzene-1-sulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2,3,6-Trimethoxybenzene-1-sulfonamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly as a scaffold for designing new pharmaceuticals.

    Industry: Utilized in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2,3,6-trimethoxybenzene-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, thereby blocking the active site. This inhibition can lead to various biological effects, such as antimicrobial activity by inhibiting bacterial enzymes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,3,6-Trimethoxybenzene-1-sulfonamide is unique due to its specific arrangement of methoxy groups, which can influence its chemical reactivity and biological activity. This compound’s unique structure makes it a valuable intermediate in organic synthesis and a potential candidate for drug development .

Properties

CAS No.

2624136-46-3

Molecular Formula

C9H13NO5S

Molecular Weight

247.3

Purity

95

Origin of Product

United States

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